

Physical and chemical properties of 1-(5-Fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(5-Fluoropyridin-2-yl)ethanone

Cat. No.: B1397919

[Get Quote](#)

An In-depth Technical Guide to **1-(5-Fluoropyridin-2-yl)ethanone**: Properties, Synthesis, and Applications

Abstract

1-(5-Fluoropyridin-2-yl)ethanone is a fluorinated heterocyclic ketone that serves as a pivotal building block in modern synthetic and medicinal chemistry. Its strategic combination of a reactive ketone functionality and an electronically modified pyridine ring, due to the presence of a fluorine atom, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, detailed spectroscopic analysis, validated synthetic methodologies, and key reactivity patterns. Furthermore, it explores its applications in drug discovery and development, offering field-proven insights for researchers, scientists, and pharmaceutical professionals.

Compound Identification and Physicochemical Properties

1-(5-Fluoropyridin-2-yl)ethanone is a solid at room temperature, valued for its role as a versatile chemical intermediate.^{[1][2]} Its core physical and chemical identifiers are summarized below.

Property	Value	Source(s)
IUPAC Name	1-(5-fluoropyridin-2-yl)ethan-1-one	[3]
Synonyms	2-Acetyl-5-fluoropyridine, 1-(5-Fluoro-2-pyridinyl)ethanone	[4]
CAS Number	915720-54-6	[3][5][6]
Molecular Formula	C ₇ H ₆ FNO	[3][4][6]
Molecular Weight	139.13 g/mol	[3][4][6]
Physical Form	Solid	[1]
Predicted pKa	0.58 ± 0.10	[6]
SMILES	<chem>CC(=O)C1=NC=C(F)C=C1</chem>	[3][7]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is critical for confirming the identity and purity of **1-(5-Fluoropyridin-2-yl)ethanone**. While a dedicated public spectrum is not available, the expected spectral data can be reliably predicted based on its structure and comparison with analogous compounds.[8]
[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are defined by the acetyl group and the three distinct protons and carbons of the fluorinated pyridine ring. The fluorine atom introduces characteristic splitting patterns (H-F and C-F coupling).

¹ H NMR (Predicted)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H6	~8.5-8.6	d	J(H-F) ≈ 3-4 Hz
H4	~7.9-8.1	ddd	J(H-H) ≈ 9 Hz, J(H-F) ≈ 7-8 Hz, J(H-H) ≈ 3 Hz
H3	~7.6-7.7	dd	J(H-H) ≈ 9 Hz, J(H-H) ≈ 4 Hz
-COCH ₃	~2.7	s	N/A

¹³ C NMR (Predicted)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
C=O	~199-201	s	N/A
C5	~158-162	d	¹ J(C-F) ≈ 250-260 Hz
C2	~153-155	d	³ J(C-F) ≈ 4-5 Hz
C6	~146-148	d	² J(C-F) ≈ 20-25 Hz
C4	~125-127	d	² J(C-F) ≈ 20-25 Hz
C3	~122-124	d	³ J(C-F) ≈ 5-7 Hz
-COCH ₃	~25-26	s	N/A

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

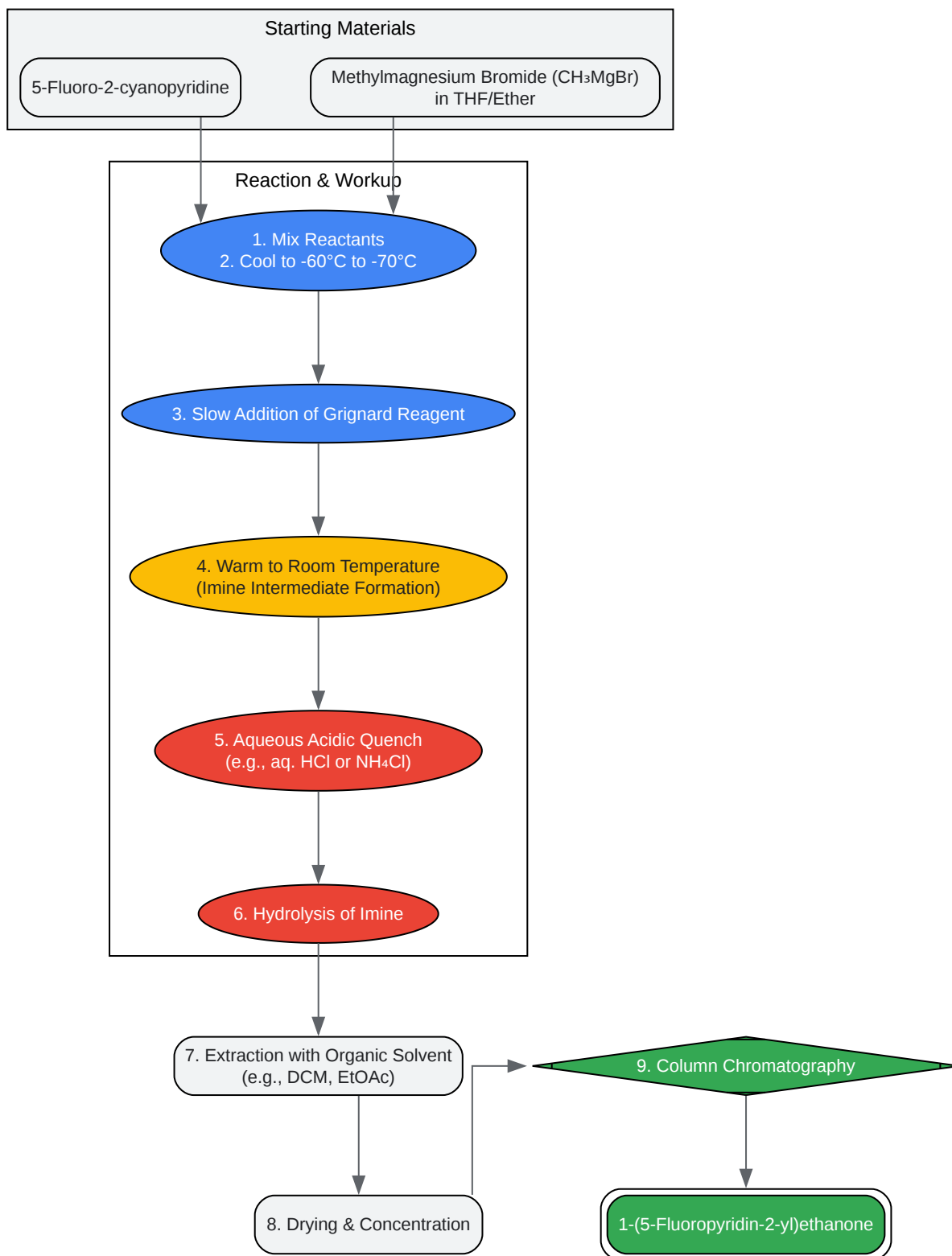
- C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹.
- C-F Stretch: A strong band in the region of 1200-1250 cm⁻¹.
- Aromatic C=C and C=N Stretches: Multiple bands in the 1550-1610 cm⁻¹ region.

- C-H Stretches (Aromatic and Aliphatic): Bands appearing above and below 3000 cm^{-1} , respectively.

Synthesis and Mechanistic Insights

The synthesis of **1-(5-Fluoropyridin-2-yl)ethanone** is most effectively achieved via the addition of an organometallic methylating agent to a suitable cyanopyridine precursor. The Grignard reaction using 5-fluoro-2-cyanopyridine is a robust and widely applicable method, analogous to the synthesis of similar substituted pyridyl ketones.^[8]

Proposed Synthetic Workflow: Grignard Reaction



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-(5-Fluoropyridin-2-yl)ethanone** via Grignard reaction.

Step-by-Step Experimental Protocol

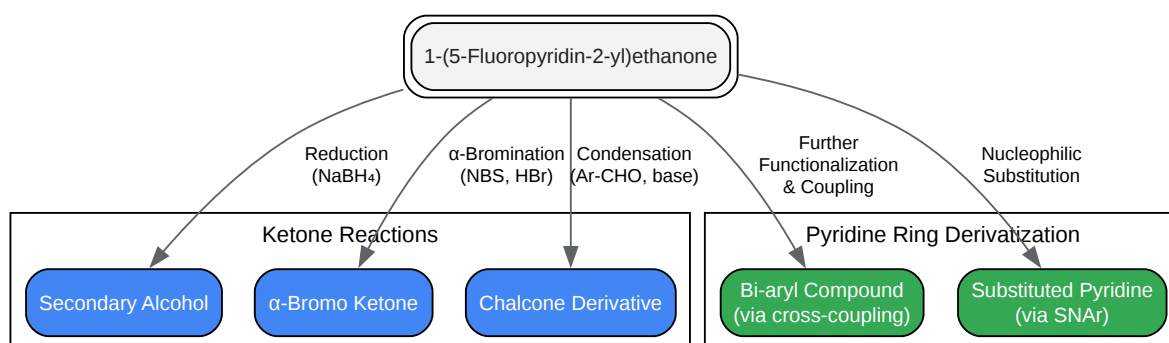
This protocol is adapted from a validated procedure for a structurally analogous compound.[8]

- **Inert Atmosphere:** Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with 5-fluoro-2-cyanopyridine (1.0 eq.). Purge the system with an inert gas (Nitrogen or Argon).
- **Dissolution:** Dissolve the starting material in a mixture of anhydrous diethyl ether and tetrahydrofuran (THF) (approx. 2:1 v/v).
- **Controlled Cooling:** Cool the reaction vessel to an internal temperature of -70 to -60°C using a dry ice/acetone bath. Causality: This low temperature is crucial to control the exothermicity of the Grignard addition and prevent side reactions, such as double addition or reaction with the pyridine ring.
- **Grignard Addition:** Slowly add a solution of methylmagnesium bromide (3M in THF, 1.3-1.5 eq.) dropwise via the addition funnel, ensuring the internal temperature does not rise above -55°C.
- **Reaction Progression:** After the addition is complete, stir the mixture at -60°C for 45-60 minutes. Subsequently, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Insight: The warming step ensures the complete formation of the intermediate magnesium imine salt.
- **Hydrolytic Workup:** Cool the flask in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. This step protonates and hydrolyzes the imine intermediate to the desired ketone.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a heptane/ethyl acetate gradient) to yield pure **1-(5-Fluoropyridin-2-yl)ethanone**.

Chemical Reactivity and Derivatization

The molecule's reactivity is dominated by the ketone functional group and the fluoropyridine core, making it a versatile precursor for a wide range of chemical transformations.

- **Ketone Modifications:** The acetyl group is amenable to a host of classical ketone reactions, including:
 - **Reduction:** Can be reduced to the corresponding secondary alcohol using agents like sodium borohydride (NaBH_4).
 - **Alpha-Halogenation:** The α -protons can be substituted with halogens (e.g., bromine) to form α -halo ketones, which are valuable alkylating agents.[\[10\]](#)
 - **Condensation Reactions:** Can undergo aldol or Claisen-Schmidt condensations to form α,β -unsaturated systems.
- **Fluoropyridine Ring Reactivity:** The fluorine atom at the C5 position deactivates the ring towards electrophilic substitution but activates it for certain nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) reactions, although less so than halogens at the 2- or 4-positions. More importantly, the pyridine scaffold is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, typically after introduction of a halogen at another position (e.g., C2 or C6). This makes it a key component in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[\[11\]](#)



[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **1-(5-Fluoropyridin-2-yl)ethanone**.

Applications in Medicinal Chemistry and Drug Development

The incorporation of a fluorine atom into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.^[12] **1-(5-Fluoropyridin-2-yl)ethanone** is a valuable building block precisely because it introduces the sought-after fluoropyridine motif.

- **Scaffold for API Synthesis:** It serves as a key intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). Its derivatives are investigated for a range of therapeutic areas. For instance, related pyridyl ethanone structures are precursors to antibacterial agents and other biologically active molecules.^{[8][13]}
- **Fragment-Based Drug Discovery (FBDD):** As a small, functionalized heterocyclic molecule, it is an ideal fragment for FBDD campaigns. Scientists can screen it against biological targets and subsequently elaborate the structure to develop potent and selective inhibitors.
- **Agrochemicals:** Beyond pharmaceuticals, substituted pyridines are integral to the development of modern agrochemicals, such as pesticides and herbicides.^[14]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of **1-(5-Fluoropyridin-2-yl)ethanone** is essential.

- **Hazard Identification:** The compound is classified with the following hazard statements:
 - H302: Harmful if swallowed.^[1]
 - H315: Causes skin irritation.^[1]
 - H319: Causes serious eye irritation.^[1]
 - H335: May cause respiratory irritation.^[1]

- **Precautionary Measures:** Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[15][16] All handling should be performed in a well-ventilated area or a chemical fume hood.[15][17] Avoid breathing dust or fumes.[3][15]
- **Storage Conditions:** The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure long-term stability.[1][4]

Conclusion

1-(5-Fluoropyridin-2-yl)ethanone is more than a simple chemical; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it a highly valuable asset for researchers. This guide provides the foundational knowledge required to confidently handle, utilize, and modify this important heterocyclic building block in the pursuit of discovering next-generation therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(5-Fluoropyrimidin-2-yl)ethanone | 905587-44-2 [sigmaaldrich.com]
- 2. 1-(5-Fluoropyridin-2-yl)ethanone, CasNo.915720-54-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. 1-(5-fluoropyridin-2-yl)ethanone 95% | CAS: 915720-54-6 | AChemBlock [achemblock.com]
- 4. 1-(5-fluoropyridin-2-yl)ethanone - CAS:915720-54-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. 1-(5-Fluoropyridin-2-yl)ethanone | 915720-54-6 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 915720-54-6|1-(5-Fluoropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 8. 1-(5-CHLOROPYRIDIN-2-YL)ETHANONE | 94952-46-2 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]
- 10. 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone CAS#: 1026665-80-4 [m.chemicalbook.com]
- 11. 1-(4-Bromopyridin-2-yl)ethanone | [frontierspecialtychemicals.com]
- 12. jelsciences.com [jelsciences.com]
- 13. 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE | 214701-49-2 [chemicalbook.com]
- 14. chemimpex.com [chemimpex.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 1-(5-Fluoropyridin-2-yl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1397919#physical-and-chemical-properties-of-1-5-fluoropyridin-2-yl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

